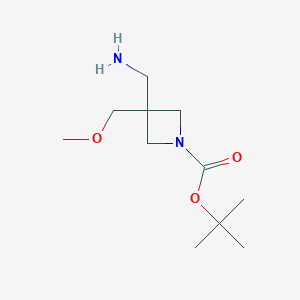

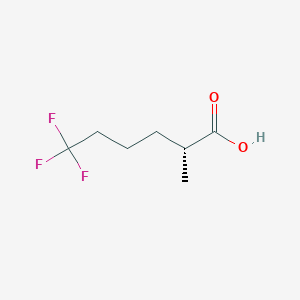

![molecular formula C22H20FN7O B2760973 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 920387-17-3](/img/structure/B2760973.png)

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, a piperazine group, and a tolyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various reactive centers . The synthesis often involves atom-economical, one-pot, multi-step cascade processes .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using 1D and 2D NMR spectroscopy and X-ray crystallography .科学的研究の応用

Synthesis and Antagonist Activity

- Synthesis and 5-HT2 Antagonist Activity: A study by Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, focusing on their 5-HT2 and alpha 1 receptor antagonist activity. The research found compounds with potent 5-HT2 antagonist activity, indicating their potential use in related therapeutic applications (Watanabe et al., 1992).

Antimicrobial Activities

- Triazole Analogues of Piperazine: Nagaraj et al. (2018) synthesized a new series of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds. These compounds showed significant antibacterial activity against human pathogenic bacteria, suggesting potential for development as antimicrobial agents (Nagaraj et al., 2018).

- Synthesis and Antimicrobial Activities of Triazole Derivatives: Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exhibiting good to moderate antimicrobial activities against various microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Activities

- Pyrazole and Pyrimidine Derivatives: Farag and Fahim (2019) explored the synthesis of pyrazole derivatives and diaminopyrimidine derivatives, finding excellent in vitro antitumor activity against MCF-7 cell line, as well as high antimicrobial and antioxidant activities. This suggests potential applications in cancer therapy (Farag & Fahim, 2019).

Antihypertensive Agents

- 1,2,4-Triazolol[1,5-alpha]pyrimidines: Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with promising in vitro and in vivo antihypertensive activity, indicating their potential as antihypertensive agents (Bayomi et al., 1999).

Analgesic Agents

- Oxazolo[5,4-b]pyridin-2(1H)-ones as Non-Opiate Antinociceptive Agents: Viaud et al. (1995) synthesized a series of oxazolo[5,4-b]pyridin-2(1H)-one derivatives, finding significant analgesic activity, suggesting their use as non-opiate, nonantiinflammatory analgesic agents (Viaud et al., 1995).

Enaminones for Antimicrobial and Antitumor Activities

- Enaminones as Building Blocks: Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, finding that these compounds showed inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), as well as antimicrobial activity. This indicates their potential in antimicrobial and antitumor applications (Riyadh, 2011).

Positive Inotropic Agents

- Triazolo[3,4-a]phthalazine and Tetrazolo[5,1-a]phthalazine Derivatives: Ma et al. (2014) synthesized derivatives with positive inotropic activity, potentially useful in treatments related to heart function (Ma et al., 2014).

作用機序

Target of Action

Similar compounds have been found to targetUbiquitin-specific protease 28 (USP28) , a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound is believed to bind reversibly to its target, affecting the protein levels of USP28 . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .

Biochemical Pathways

The compound’s interaction with USP28 likely affects pathways related to cell cycle progression and the DNA damage response. By inhibiting USP28, the compound may disrupt the normal function of these pathways, leading to altered cell proliferation and EMT progression .

Pharmacokinetics

Similar compounds have been synthesized and tested for antiproliferative activities against various human cancer cell lines .

Result of Action

The compound’s action results in the inhibition of cell proliferation, cell cycle progression at the S phase, and EMT progression in certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of certain types of cancer.

特性

IUPAC Name |

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O/c1-15-4-2-5-16(12-15)22(31)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)18-7-3-6-17(23)13-18/h2-7,12-14H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSCEJWRERECAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

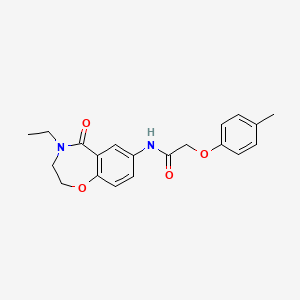

![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)

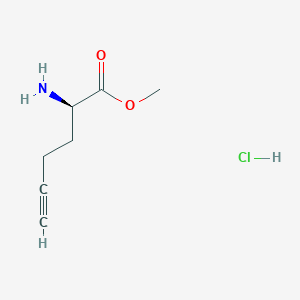

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2760900.png)

![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)

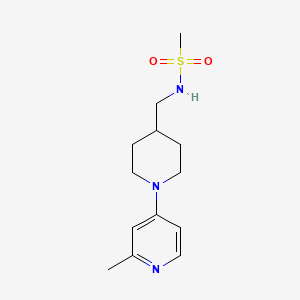

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B2760905.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2760911.png)